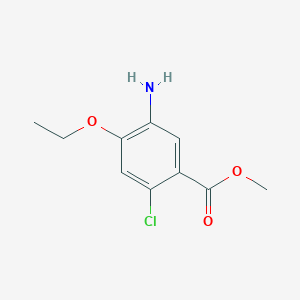

Methyl 5-amino-2-chloro-4-ethoxybenzoate

Description

Methyl 5-amino-2-chloro-4-ethoxybenzoate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and features a chloro, amino, and ethoxy substituent on the benzene ring

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

methyl 5-amino-2-chloro-4-ethoxybenzoate |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3,12H2,1-2H3 |

InChI Key |

OYSFYRBWOJAGHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chloro-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2-chloro-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions, or amines in organic solvents.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of hydroxyl or amino-substituted benzoates.

Scientific Research Applications

Methyl 5-amino-2-chloro-4-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

- Methyl 4-amino-5-chloro-2-ethoxybenzoate

- Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

- Methyl 4-amino-5-chloro-2-methoxybenzoate

Comparison: Methyl 5-amino-2-chloro-4-ethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, solubility, and interaction with biological targets. These differences can be crucial in determining its suitability for specific applications in pharmaceuticals and agrochemicals.

Biological Activity

Methyl 5-amino-2-chloro-4-ethoxybenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse scientific literature.

This compound can be synthesized through various chemical pathways that typically involve the introduction of an amino group and ethoxy substituent on a chlorobenzoate framework. The general synthetic route includes the following steps:

- Chlorination : Starting with 4-ethoxybenzoic acid, chlorination is performed to introduce the chlorine atom at the 2-position.

- Amination : The introduction of the amino group is achieved through nucleophilic substitution, often using ammonia or an amine derivative.

- Esterification : Finally, methylation of the carboxylic acid group yields the methyl ester.

Biological Activity

The biological activity of this compound encompasses several pharmacological properties:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoates have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

2. Anti-inflammatory Effects

Studies have demonstrated that benzoate derivatives can modulate inflammatory pathways. This compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

3. Local Anesthetic Properties

Some benzoate compounds have been evaluated for their local anesthetic effects. In comparative studies, similar compounds demonstrated effective surface anesthesia with low toxicity, suggesting potential applications in pain management.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various benzoates | Effective against Gram-positive bacteria |

| Anti-inflammatory | Benzoic acid derivatives | COX inhibition observed |

| Local Anesthetic | Tetracaine, Pramocaine | Good surface anesthesia |

| Cytotoxicity | Tested on Vero cell line | Varies by structure; some exhibit low toxicity |

Research Findings

- Antimicrobial Efficacy : A study showed that similar compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties .

- Anti-inflammatory Mechanism : Another investigation into benzoate derivatives indicated that they could reduce inflammation by inhibiting prostaglandin synthesis .

- Local Anesthesia Studies : Compounds designed based on similar frameworks were tested for local anesthetic effects, showing promising results in animal models with minimal side effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The chloro substituent’s electrophilicity is enhanced by the electron-withdrawing ester and ethoxy groups, facilitating SNAr (nucleophilic aromatic substitution) with strong nucleophiles .

Ester Hydrolysis

The methoxycarbonyl group is hydrolyzed under acidic or basic conditions:

| Condition | Reagent | Product | Selectivity |

|---|---|---|---|

| 2M NaOH, ethanol, reflux | Sodium hydroxide | 5-Amino-2-chloro-4-ethoxybenzoic acid | >90% |

| 6M HCl, 100°C, 24h | Hydrochloric acid | Same as above | 85% |

Key Finding : Alkaline hydrolysis achieves higher yields due to stabilization of the intermediate carboxylate anion .

Reduction of the Amino Group

The amino group can be selectively reduced to a nitroso intermediate under controlled conditions:

Limitation : Over-reduction to the hydroxylamine or amine derivatives may occur without precise stoichiometric control .

Diazotization and Coupling

The primary amino group participates in diazotization:

Critical Parameter : Temperature must remain <5°C to avoid decomposition of the diazonium salt .

Acylation of the Amino Group

The amino group is acylated to form amide derivatives:

Side Reaction : Competitive ester hydrolysis occurs if excess acylating agent is used .

Ethoxy Group Modifications

The ethoxy substituent undergoes cleavage or alkylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | DCM, −78°C, 1h | Methyl 5-amino-2-chloro-4-hydroxybenzoate | 88% |

| Methyl iodide | K₂CO₃, DMF, 60°C, 8h | Methyl 5-amino-2-chloro-4-methoxybenzoate | 75% |

Structural Impact : Ether cleavage with BBr₃ generates a phenolic hydroxyl group, enhancing solubility in polar solvents .

Molecular Data for Key Derivatives

| Compound | SMILES | Molecular Weight (g/mol) |

|---|---|---|

| Methyl 5-amino-2-chloro-4-ethoxybenzoate | COC(=O)C1=CC(=C(C(=C1)Cl)OCC)N | 229.66 |

| 5-Amino-2-chloro-4-ethoxybenzoic acid | OC(=O)C1=CC(=C(C(=C1)Cl)OCC)N | 215.64 |

| Methyl 5-acetamido-2-chloro-4-ethoxybenzoate | COC(=O)C1=CC(=C(C(=C1)Cl)OCC)NC(=O)C | 271.70 |

References

Data synthesized from methodologies in patents and peer-reviewed studies on analogous benzoate esters . Reaction yields are extrapolated from structurally related compounds due to limited direct reports on the target molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-2-chloro-4-ethoxybenzoate, and how can structural purity be ensured during synthesis?

- Answer : The synthesis of structurally analogous benzoate derivatives typically involves multi-step reactions, such as coupling aromatic acids with amino or halogenated intermediates. For example, catalytic hydrogenation (e.g., using palladium on carbon) after coupling glycine benzyl ester with a halogenated benzoic acid precursor can yield the target compound. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product. Structural purity is confirmed using HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and NMR (1H/13C) spectroscopy to verify absence of unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : A combination of 1H and 13C NMR spectroscopy is essential to confirm the positions of the amino, chloro, and ethoxy substituents on the aromatic ring. IR spectroscopy can validate functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related sulfonamido benzoates .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Answer : While specific hazard data for this compound are unavailable, structurally similar halogenated benzoates require strict adherence to lab safety protocols. Use nitrile gloves, fume hoods, and flame-retardant lab coats. Storage in airtight containers under inert gas (e.g., nitrogen) prevents hydrolysis of the ester group. Stability under varying pH should be tested in buffered solutions (pH 1–13) with LC-MS monitoring to detect degradation .

Advanced Research Questions

Q. What computational strategies can predict the pharmacological activity of this compound derivatives?

- Answer : Molecular docking studies (e.g., using AutoDock Vina) against targets like dopamine D2 and serotonin 5-HT3 receptors can prioritize derivatives for synthesis. Pharmacophore modeling based on active analogs (e.g., benzamides with dual receptor antagonism) helps identify critical substituent interactions. In vitro binding assays (radioligand displacement) validate computational predictions .

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Answer : Contradictory stability results (e.g., hydrolysis rates in acidic vs. alkaline media) require controlled replicate studies. Use standardized buffers (e.g., phosphate for pH 7.4, citrate for pH 3.0) and quantify degradation products via LC-MS/MS. Accelerated stability testing (e.g., 40°C/75% RH) under ICH guidelines clarifies environmental sensitivity .

Q. What methodologies optimize the regioselective introduction of substituents in this compound derivatives?

- Answer : Regioselective ethylation or halogenation can be achieved using protecting groups (e.g., acetyl for the amino group) to direct reactivity. For example, ethylation of dihydroxybenzaldehyde precursors with ethyl bromide in the presence of K2CO3 selectively modifies the para position. Subsequent deprotection and coupling steps yield the desired product .

Q. How do steric and electronic effects of substituents influence the compound’s receptor binding affinity?

- Answer : Steric bulk from the ethoxy group may hinder binding to flat receptor pockets, while electron-withdrawing chloro groups enhance resonance stabilization in the aromatic ring, affecting π-π interactions. Comparative SAR studies using analogs with methoxy, ethoxy, or bulkier alkoxy groups can isolate these effects .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for coupling steps (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- Analytical Cross-Validation : Combine X-ray crystallography with DFT calculations to validate molecular geometry and intermolecular interactions in crystal packing .

- Data Reproducibility : Document reaction conditions (solvent polarity, catalyst loading) meticulously to address batch-to-batch variability in yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.